molecular formula C16H21N3O6S B2702128 8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-86-1

8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2702128
CAS No.: 941970-86-1
M. Wt: 383.42
InChI Key: CKVGILSCKDWRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification and Structural Significance of Triazaspiro[4.5]decane Systems

Triazaspiro[4.5]decane systems belong to a class of nitrogen-containing heterocycles featuring two rings connected through a single spiro atom. The core structure consists of a six-membered cyclohexane ring fused to a five-membered ring containing three nitrogen atoms, as exemplified by 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. The spirocyclic architecture imposes significant three-dimensional rigidity, reducing conformational entropy and enhancing binding affinity to biological targets.

Key structural features include:

  • Spiro Union Geometry : The spiro carbon at the ring junction adopts a near-tetrahedral geometry, as observed in X-ray crystallographic studies of related triazaspirocycles.
  • Ring Strain : Smaller rings (e.g., aziridine or azetidine components) introduce angular strain, altering bond angles and reactivity.
  • Hydrogen Bonding Capacity : The diketone and sulfonyl groups in 8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione enable interactions with enzymatic active sites, as demonstrated in antifolate drug analogs.

Table 1 : Representative Triazaspiro[4.5]decane Derivatives and Their Structural Features

Compound Name Substituents Key Structural Attributes
1,3,8-Triazaspiro[4.5]decane-2,4-dione None Two keto groups, three nitrogen atoms
6,8,10-Triazaspiro[4.5]deca-6,8-diene Phenoxypropyloxy side chain Conjugated diene system
Target compound 3,4-Dimethoxyphenylsulfonyl, methyl Sulfonyl electron-withdrawing group

Historical Development of Sulfonyl-Substituted Triazaspiro Research

The synthesis of triazaspirocycles dates to the 1960s, with Ulrich and Dyer pioneering 1,3-dipolar cycloaddition strategies using isocyanates and formamidines. Early efforts focused on elucidating reaction mechanisms, such as the formation of N-heterocyclic carbene intermediates during cyclization.

Sulfonyl-substituted variants emerged later, driven by their enhanced electronic properties and metabolic stability. The introduction of the 3,4-dimethoxyphenylsulfonyl group in particular improved solubility and target engagement, as seen in analogs of 6,8,10-triazaspiro[4.5]deca-6,8-dienes with sub-nanomolar dihydrofolate reductase (DHFR) inhibition. Patent filings, such as WO2016205032A1, further underscore the therapeutic potential of sulfonylated triazaspirocycles in metabolic disorders.

Academic Significance in Heterocyclic Chemistry

Triazaspiro[4.5]decane systems serve as valuable templates for studying:

  • Ring Strain and Reactivity : The interplay between spiro-induced strain and decomposition pathways (e.g., thermal degradation to azomethine ylides).
  • Stereoelectronic Effects : Electron-withdrawing sulfonyl groups modulate the electron density of the triazaspiro core, influencing cycloaddition kinetics and regioselectivity.
  • Biosynthetic Mimicry : Natural triazaspirocycles like oxaline and meleagrin, produced by Penicillium species, inspire synthetic routes to complex alkaloid analogs.

Current Research Landscape and Knowledge Gaps

Recent studies highlight two major trends:

  • Antifolate Drug Development : Triazaspiro-based DHFR inhibitors, such as compound 3c (IC~50~ = 27.1 nM against A549 lung cancer cells), demonstrate potent antiproliferative activity.
  • Synthetic Methodology : Advances in N-heterocyclic carbene catalysis enable stereocontrolled access to spirocyclic frameworks.

Critical gaps remain:

  • Limited data on the enzymatic degradation of sulfonyl-substituted triazaspirocycles.
  • Unexplored structure-activity relationships for the 3,4-dimethoxyphenylsulfonyl group in non-antifolate targets.
  • Sparse computational modeling of three-dimensional binding modes in drug-target complexes.

Properties

IUPAC Name

8-(3,4-dimethoxyphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6S/c1-18-14(20)16(17-15(18)21)6-8-19(9-7-16)26(22,23)11-4-5-12(24-2)13(10-11)25-3/h4-5,10H,6-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVGILSCKDWRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione , also known as a derivative of the triazaspiro[4.5]decane scaffold, has garnered attention in recent pharmacological research due to its diverse biological activities. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20N4O5S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_5\text{S}

This structure features a triazaspiro core with a sulfonamide moiety and methoxy substituents that contribute to its biological properties.

Research indicates that compounds within the triazaspiro class, including the target compound, act as inhibitors of the prolyl hydroxylase (PHD) family of enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are pivotal in cellular responses to oxygen levels. By inhibiting PHDs, these compounds can enhance erythropoietin (EPO) production, which is beneficial in treating anemia .

Pharmacological Properties

  • Erythropoietin Regulation : Studies have shown that triazaspiro compounds significantly upregulate EPO levels in vivo, indicating their potential use in treating anemia and related disorders .
  • Cardioprotective Effects : Recent findings suggest that derivatives targeting mitochondrial permeability transition pores (mPTP) can mitigate myocardial cell death during reperfusion injury in myocardial infarction models. This highlights their potential as adjunct therapies in cardiology .
  • Antimicrobial Activity : Preliminary assessments indicate that related compounds exhibit antimicrobial properties against various pathogens, although specific data on the target compound's activity remains limited .

Study 1: EPO Upregulation

A study focusing on spirohydantoins demonstrated that modifications to the triazaspiro structure could optimize pharmacokinetic properties while maintaining efficacy in EPO upregulation. These findings support the potential therapeutic applications of the compound in clinical settings for anemia management .

Study 2: Myocardial Infarction Treatment

Research involving mPTP inhibitors derived from triazaspiro scaffolds revealed their ability to prevent cell death during ischemic events. This study utilized animal models to demonstrate significant reductions in myocardial damage when treated with these inhibitors post-reperfusion .

Study 3: Antimicrobial Screening

Another investigation evaluated various derivatives for their antimicrobial effects against Mycobacterium tuberculosis and other bacterial strains. While some showed promising results, further structural optimization is necessary to enhance potency and selectivity against specific pathogens .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Erythropoietin UpregulationInhibition of prolyl hydroxylases
CardioprotectivemPTP inhibition
AntimicrobialBroad-spectrum activity

Scientific Research Applications

Cardiovascular Applications

Recent studies have highlighted the role of triazaspirodecane derivatives in cardiovascular health. Specifically, compounds derived from this scaffold have been identified as mitochondrial permeability transition pore (mPTP) inhibitors. These inhibitors can potentially reduce myocardial cell death during reperfusion injury following a myocardial infarction (MI). In experimental models, these compounds demonstrated a decrease in apoptotic rates and an overall improvement in cardiac function when administered during reperfusion .

Antimicrobial Activity

The antimicrobial properties of sulfonyl derivatives have been investigated extensively. A study outlined the synthesis of various methyl sulfones and their antimicrobial efficacy against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibited significant inhibitory zones against these bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. SAR studies have shown that modifications in the sulfonyl group and the spiro structure can significantly influence biological activity and selectivity towards specific targets .

Comparative Analysis of Related Compounds

The following table summarizes key findings related to the pharmacological activities of various triazaspirodecane derivatives:

Compound NameActivity TypeKey Findings
This compoundmPTP InhibitorReduced apoptosis in MI models; improved cardiac function .
1,3-bis(3-fluorophenyl)triazaspiro[4.5]decaneAntimicrobialEffective against Gram-positive bacteria; significant inhibition zones observed .
Quinoline derivativesAntimalarialShowed efficacy against Plasmodium falciparum; potential for development as antimalarial agents .

Case Studies

Case Study 1: Cardiovascular Protection
A study investigated the effects of a series of triazaspirodecane derivatives on cardiac tissues subjected to ischemic conditions. The selected compound demonstrated protective effects by maintaining mitochondrial function and reducing cell death rates during reperfusion .

Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial activity of synthesized sulfonamide derivatives against various pathogens. The results indicated that certain modifications to the triazole ring enhanced activity against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, their substituents, pharmacological activities, and key findings:

Compound Name / ID Substituents Pharmacological Activity Key Findings References
CWHM-123 8-(5-chloro-2-hydroxybenzyl), 3-ethyl, 1-isopentyl Antimalarial IC50 = 0.310 µM against Plasmodium falciparum 3D7; retains potency in chloroquine-resistant Dd2 strain .
CWHM-505 8-(4,5-dichloro-2-hydroxybenzyl), 3-ethyl, 1-isopentyl Antimalarial IC50 = 0.099 µM (3D7 strain); enhanced potency compared to CWHM-123 .
TRI-BE (8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) 8-benzyl, 3-methyl Anticancer (Migration/Invasion Inhibition) Inhibits FAK/MMP signaling in PC3 prostate cancer cells; reduces ECM degradation .
Compound 24 (8-amino-3-[2-(4-fluorophenoxy)ethyl] derivative) 8-amino, 3-(4-fluorophenoxy)ethyl Anticonvulsant ED50 = 25.3 mg/kg (MES test); comparable to phenytoin .
8-(3-Ethoxypropyl)-6-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-(3-ethoxypropyl), 6-methyl Not specified Synthesized in 35% yield; IR confirms C=O and C-O-C bonds .
8-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1,3-diisopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-(benzodioxinylmethyl), 1,3-diisopropyl Not specified CAS No. 102395-33-5; potential CNS activity inferred from structural similarity to neuroactive spirohydantoins .
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride 3-methyl (no sulfonyl group) Research chemical Used as a synthetic intermediate; no direct activity reported .

Structural and Functional Insights

Antimalarial Activity :

  • Sulfonyl vs. Benzyl Groups : The sulfonyl moiety in the target compound may enhance solubility and bioavailability compared to benzyl-substituted analogs like TRI-BE .
  • Halogenated Aryl Groups : CWHM-505’s 4,5-dichloro substitution correlates with higher antimalarial potency than CWHM-123’s 5-chloro substitution, suggesting halogenation improves target binding .

Anticonvulsant Activity: Amino vs. Sulfonyl Substituents: 8-Amino derivatives (e.g., Compound 24) show efficacy in MES tests, while sulfonyl-substituted compounds may diverge in mechanism due to altered electronic profiles .

Synthesis and SAR :

  • Spirocyclic Core Modifications : Ethoxypropyl or butoxypropyl substituents (e.g., ) demonstrate synthetic flexibility but require optimization for pharmacological relevance .
  • Microwave-Assisted Synthesis : Used in and for spirocyclic derivatives, improving reaction efficiency and yield .

Q & A

Basic: What synthetic methodologies are optimized for preparing 8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

The synthesis typically involves sulfonylation of a spirodiazaspiro precursor using 3,4-dimethoxyphenylsulfonyl chloride. Key steps include:

  • Reaction Setup : Reacting the amino-spiro intermediate (e.g., 8-amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione) with 3,4-dimethoxyphenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, TEA) at room temperature for 16–24 hours .
  • Purification : Post-reaction quenching with saturated NaHCO₃, followed by DCM extraction and column chromatography (silica gel, DCM:MeOH 9:1) to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and confirm purity .

Basic: How is structural characterization of this compound validated in academic research?

Structural validation relies on:

  • X-ray Crystallography : Resolve absolute configuration and confirm sulfonyl group positioning, as demonstrated for analogous chlorophenylsulfonyl derivatives (e.g., monoclinic P21/c space group, β = 94.46°) .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign spirocyclic protons (δ 1.5–2.5 ppm for methyl groups) and sulfonyl aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl) .
    • IR Spectroscopy : Confirm carbonyl (C=O, ~1750 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) functional groups .

Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

SAR studies focus on modifying substituents to enhance bioactivity:

  • Variable Substituents : Replace the 3,4-dimethoxyphenylsulfonyl group with halogenated (e.g., 4-chlorophenyl) or alkylated aryl sulfonamides to assess electronic and steric effects .
  • Biological Assays : Test derivatives in target-specific assays (e.g., antidiabetic α-glucosidase inhibition or anticonvulsant models) to correlate substituent changes with activity .
  • Methodology : Use parallel synthesis (e.g., 31 derivatives in one study) with standardized purification and characterization protocols .

Advanced: What mechanisms underlie the compound’s reported bioactivity in preclinical models?

Proposed mechanisms include:

  • Enzyme Inhibition : Sulfonamide derivatives act as competitive inhibitors of metabolic enzymes (e.g., α-glucosidase) via hydrogen bonding with catalytic residues, as seen in chlorophenyl analogs .
  • Receptor Targeting : Structural analogs (e.g., butyrophenone derivatives) show affinity for CNS receptors, suggesting spirocyclic cores enhance blood-brain barrier penetration .
  • Oxidative Stress Modulation : Dimethoxy groups may confer antioxidant activity, reducing reactive oxygen species (ROS) in cellular models .

Advanced: How do researchers resolve contradictions in bioactivity data across structural analogs?

Discrepancies are addressed through:

  • Crystallographic Comparisons : Analyze bond angles and conformations (e.g., β-sheet vs. helical motifs) to explain variations in enzyme inhibition potency .
  • Solubility Adjustments : Modify polar groups (e.g., replacing methyl with hydroxyethyl) to improve pharmacokinetic profiles and reduce false negatives in assays .
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., antidiabetic vs. anticonvulsant SAR) to identify consistent trends .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Key challenges include:

  • Low Sensitivity in HPLC : Optimize mobile phases (e.g., acetonitrile:0.1% formic acid) and use high-resolution columns (e.g., Chromolith®) to separate spirocyclic peaks from matrix interferences .
  • Matrix Effects in LC-MS : Employ stable isotope-labeled internal standards to correct ion suppression in plasma or tissue samples .
  • Degradation Products : Monitor stability under physiological pH (e.g., hydrolysis of sulfonyl groups) using accelerated stability studies .

Advanced: How are computational models applied to predict the compound’s pharmacokinetics?

  • Molecular Docking : Use crystal structures (e.g., PDB entries derived from X-ray data) to simulate binding to targets like α-glucosidase or serotonin receptors .
  • ADMET Prediction : Apply tools like SwissADME to estimate logP (lipophilicity) and CYP450 metabolism, guided by substituent electronegativity .
  • MD Simulations : Assess conformational flexibility of the spirocyclic core to optimize half-life in vivo .

Advanced: What strategies improve the compound’s stability and solubility for in vivo studies?

  • Salt Formation : Convert the free base to hydrochloride salts (e.g., via HCl/dioxane) to enhance aqueous solubility .
  • Co-Crystallization : Use co-formers like succinic acid to stabilize the sulfonyl group against hydrolysis .
  • Nanoformulation : Encapsulate in PEGylated liposomes to prolong circulation time and reduce renal clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.